molecular formula C21H16F3N3O4 B3017836 (E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methoxybenzoate CAS No. 1025658-44-9

(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methoxybenzoate

Cat. No.: B3017836
CAS No.: 1025658-44-9
M. Wt: 431.371
InChI Key: HFRMPLURKFEDDO-UHFFFAOYSA-N
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Description

The compound “(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methoxybenzoate” (CAS: 1025658-44-9) is a structurally complex organic molecule featuring a trifluoromethylpyridinyloxy phenyl group linked to a methoxybenzoate moiety via an imine (Schiff base) functional group . Key structural attributes include:

  • Trifluoromethylpyridine subunit: The 5-(trifluoromethyl)pyridin-2-yl group contributes to lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals .
  • Imine linkage: The (E)-configured methylideneamino group facilitates conjugation, influencing electronic properties and reactivity .

Spectral characterization (e.g., NMR, UV-Vis) would align with methods described in Tables of Spectral Data for Structure Determination of Organic Compounds for analogous Schiff bases and aryl ethers .

Properties

IUPAC Name

[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O4/c1-29-17-4-2-3-14(11-17)20(28)31-27-19(25)13-5-8-16(9-6-13)30-18-10-7-15(12-26-18)21(22,23)24/h2-12H,1H3,(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRMPLURKFEDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)O/N=C(\C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the 5-(trifluoromethyl)pyridine derivative. This can be achieved through a halogenation reaction followed by nucleophilic substitution.

    Coupling with Phenol: The pyridine derivative is then coupled with a phenol derivative to form the pyridin-2-yloxyphenyl intermediate. This step often requires the use of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Formation of the Methoxybenzoate Ester: The final step involves the esterification of the intermediate with 3-methoxybenzoic acid. This reaction is typically carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key Applications References
Target Compound 5-(trifluoromethyl)pyridin-2-yloxy, 3-methoxybenzoate, imine C₂₁H₁₅F₃N₂O₄ 416.35 Agrochemistry (hypothesized)
(E)-[(5-Bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate 5-bromo-2-methoxyphenyl, 4-tert-butylbenzoate C₂₀H₂₁BrNO₃ 403.29 Research intermediate
Triflusulfuron methyl ester Triazine, sulfonylurea, trifluoromethyl C₁₄H₁₃F₃N₄O₆S 422.34 Herbicide
(E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine Chlorotrifluoromethylpyridine, pyrazole, methoxyimine C₁₁H₈ClF₃N₄O 304.66 Pharmaceutical intermediate

Key Observations:

Trifluoromethylpyridine Derivatives : The target compound shares the 5-(trifluoromethyl)pyridin-2-yl group with compounds like triflusulfuron methyl ester, a sulfonylurea herbicide. This group enhances resistance to enzymatic degradation, critical for prolonged field efficacy .

Imine vs. Sulfonylurea Linkages : Unlike triflusulfuron methyl ester, which uses a sulfonylurea bridge for herbicidal activity, the target’s imine group may offer alternative modes of action, such as metal chelation or radical scavenging .

Methoxybenzoate vs.

Physicochemical Properties

Table 2: Predicted and Experimental Properties

Property Target Compound Triflusulfuron Methyl Ester (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine
Density (g/cm³) Not reported 1.45 (est.) 1.47 (predicted)
Boiling Point (°C) Not reported Decomposes at 210 355.2 (predicted)
pKa ~-3.5 (imine) ~3.1 (sulfonylurea) -3.58 (predicted)
LogP ~3.8 (est.) 2.9 3.2

Key Observations:

  • Acidity : The target’s imine group (pKa ~ -3.5) is more acidic than triflusulfuron’s sulfonylurea (pKa ~3.1), suggesting stronger electron-withdrawing effects from the trifluoromethylpyridine subunit .
  • Lipophilicity : Higher LogP (est. 3.8) compared to triflusulfuron (2.9) implies greater membrane permeability, advantageous for systemic agrochemical activity .

Biological Activity

(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methoxybenzoate, also known by its CAS number 1025658-44-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in pharmacology.

  • Molecular Formula : C21H16F3N3O4
  • Molar Mass : 431.36 g/mol
  • CAS Number : 1025658-44-9

The compound features a complex structure that includes a trifluoromethyl group, which is known to enhance the biological activity of various pharmaceuticals.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives containing trifluoromethyl groups have been shown to act as effective EGFR inhibitors in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The IC50 values for these compounds were reported to be as low as 0.35 μM against A549 cells, suggesting strong antitumor efficacy .

The mechanism by which this compound induces apoptosis in cancer cells appears to involve cell cycle arrest at the G2/M phase. This is critical for preventing the proliferation of cancer cells and has been observed in studies involving related compounds .

Antibacterial and Antifungal Properties

In addition to its antitumor activity, compounds with similar structural motifs have demonstrated antibacterial and antifungal activities. For example, derivatives of pyrimidine and triazole have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. These findings suggest that this compound may also possess broad-spectrum antimicrobial properties .

Case Studies

  • Synthesis and Evaluation of Antitumor Activity :
    • A study synthesized several derivatives similar to this compound and evaluated their effects on A549 cells. The most potent compound induced apoptosis and inhibited cell growth significantly compared to controls .
  • Antimicrobial Screening :
    • Another research effort focused on evaluating the antimicrobial properties of related compounds against various bacterial strains. Results indicated that certain derivatives exhibited higher antibacterial activity than standard antibiotics, suggesting a potential therapeutic application in treating infections .

Data Summary Table

PropertyValue
Molecular FormulaC21H16F3N3O4
Molar Mass431.36 g/mol
CAS Number1025658-44-9
Antitumor IC50 (A549)~0.35 μM
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria

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